molecular formula C5H8S B6147596 4-(methylsulfanyl)but-1-yne CAS No. 10574-94-4

4-(methylsulfanyl)but-1-yne

Cat. No.: B6147596
CAS No.: 10574-94-4
M. Wt: 100.2
InChI Key:
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Description

4-(Methylsulfanyl)but-1-yne is an organic compound with the molecular formula C5H8S and a molecular weight of 100.18 g/mol . It is characterized by the presence of a butyne group (a four-carbon chain with a triple bond) and a methylsulfanyl group (a sulfur atom bonded to a methyl group) attached to the first carbon of the butyne chain. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfanyl)but-1-yne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process. The compound is then purified through distillation or chromatography to achieve the desired purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)but-1-yne undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as alkoxides or amines; reactions may require a base like sodium hydride to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

4-(Methylsulfanyl)but-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)but-1-yne involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the triple bond, making it reactive towards nucleophiles. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity. These interactions can affect cellular pathways and molecular processes, making the compound useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfanyl)but-1-yne is unique due to the combination of the butyne and methylsulfanyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds like 1-buten-3-yne or propargyl methyl sulfide.

Properties

CAS No.

10574-94-4

Molecular Formula

C5H8S

Molecular Weight

100.2

Purity

95

Origin of Product

United States

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